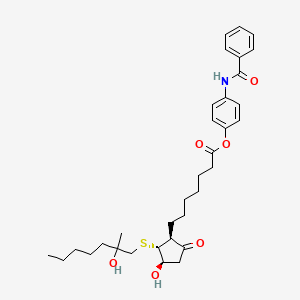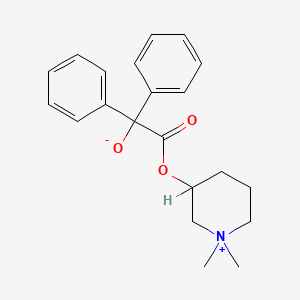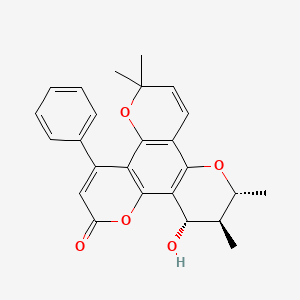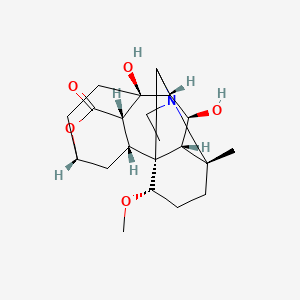
ISOCIANOBENCENO
Descripción general
Descripción
Phenyl isocyanide is an isocyanide.
Aplicaciones Científicas De Investigación
Síntesis de análogos del ácido piroglutamico
El isocianobenceno juega un papel crucial en la síntesis de análogos del ácido piroglutamico, que tienen una posible actividad biológica. La reacción de cuatro componentes de Ugi (Ugi-4CR) seguida de post-transformación, o la reacción de adición de Michael, utiliza derivados de this compound como isocianuros escindibles. Estas metodologías son significativas para la construcción del marco de los análogos del ácido piroglutamico, que son de interés debido a sus propiedades biológicas {svg_1}.
Química verde en la síntesis de isocianuros
El compuesto es fundamental para un enfoque más sostenible y verde en la síntesis de isocianuros. Se ha desarrollado un protocolo que implica la deshidratación de formamidas con oxicloruro de fósforo en presencia de trietilamina como solvente a 0 °C. Este método produce isocianuros con altos rendimientos y ofrece ventajas como un aumento de la velocidad de síntesis, condiciones suaves, excelente pureza y un mínimo de residuos de reacción, lo que lo convierte en una alternativa ecológica {svg_2}.
Funcionalización de nanopartículas
El this compound se utiliza para funcionalizar nanopartículas de rutenio, lo que lleva a una deslocalización de carga intra-partícula a través de enlaces interfaciales Ru=C=N−. Esta funcionalización afecta a las propiedades ópticas y electrónicas de las nanopartículas, que pueden aprovecharse en la electrónica molecular, la detección química y la catálisis {svg_3}.
Reacciones de acoplamiento multicomponente
El isocianuro de fenilo es un reactivo clave en reacciones de acoplamiento multicomponente como las reacciones de Ugi y Passerini. Estas reacciones son fundamentales en la síntesis de moléculas complejas a partir de componentes más simples, y la reactividad del this compound lo convierte en un elemento valioso en estos procesos {svg_4}.
Síntesis de derivados de adamantano
Un nuevo método utiliza this compound para la síntesis de 1-(1-isocianoetil)adamantano. Este enfoque es ventajoso ya que evita el uso de reactivos tóxicos y alcanza rendimientos más altos en comparación con los métodos anteriores {svg_5}.
Química bioorgánica y medicinal
Los derivados de this compound se utilizan en la síntesis de compuestos con posibles propiedades medicinales. Por ejemplo, están involucrados en la construcción de moléculas que podrían interactuar con objetivos biológicos, lo que lleva a nuevos fármacos o terapias {svg_6}.
Mecanismo De Acción
Target of Action
It has been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .
Mode of Action
It is known to interact with the cytochrome p-450scc-linked monooxygenase system, potentially influencing its activity
Biochemical Pathways
Given its interaction with the cytochrome p-450scc-linked monooxygenase system, it may influence pathways related to this system .
Pharmacokinetics
Its solubility in chloroform and slight solubility in methanol suggest that it may be absorbed and distributed in the body to some extent
Result of Action
Its interaction with the cytochrome p-450scc-linked monooxygenase system suggests that it may influence the activity of this system .
Análisis Bioquímico
Biochemical Properties
Isocyanobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition mechanisms. It interacts with enzymes such as cytochrome P450, a key enzyme in the monooxygenase system. Isocyanobenzene inhibits the activity of cytochrome P450 by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions . This interaction is crucial for understanding the inhibition mechanisms of various drugs and other inhibitors.
Cellular Effects
Isocyanobenzene has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. For instance, isocyanobenzene can alter the expression of genes involved in detoxification processes by inhibiting cytochrome P450 . This inhibition can lead to changes in cellular metabolism, affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, isocyanobenzene exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome P450, leading to enzyme inhibition. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity . Additionally, isocyanobenzene can induce changes in gene expression by modulating transcription factors involved in the regulation of detoxification genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocyanobenzene can change over time. The stability and degradation of isocyanobenzene are critical factors that influence its long-term effects on cellular function. Studies have shown that isocyanobenzene remains stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may have additional effects on cells . Long-term exposure to isocyanobenzene can result in sustained inhibition of cytochrome P450, affecting cellular metabolism over time.
Dosage Effects in Animal Models
The effects of isocyanobenzene vary with different dosages in animal models. At low doses, isocyanobenzene can effectively inhibit cytochrome P450 without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and oxidative stress. These toxic effects are likely due to the accumulation of reactive intermediates formed during the degradation of isocyanobenzene.
Metabolic Pathways
Isocyanobenzene is involved in metabolic pathways related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of various substrates . The inhibition of cytochrome P450 by isocyanobenzene can lead to altered metabolic flux, affecting the levels of metabolites involved in detoxification processes.
Transport and Distribution
Within cells and tissues, isocyanobenzene is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of isocyanobenzene in specific tissues can influence its overall activity and function.
Subcellular Localization
Isocyanobenzene is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing isocyanobenzene to specific organelles, affecting its biochemical properties and interactions.
Propiedades
IUPAC Name |
isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIBIGQXGCBBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239267 | |
| Record name | Phenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |
| Record name | Phenylisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.4 [mmHg] | |
| Record name | Phenylisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
931-54-4 | |
| Record name | Isocyanobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylisocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenyl isocyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)




![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)




